(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide
Tunicamycin is a mixture of homologous nucleoside antibiotics. An inhibitor of glycosylation. Tunicamycin Blocks the formation of N-glycosidic linkages by inhibiting the first step in glycoprotein synthesis.In vitro: Tunicamycin causes accumulation of unfolded proteins in cell endoplasmic reticulum (ER). Tunicamycin-induced ER stress suppresses CD44+/CD24- phenotype cell subpopulation. Tunicamycin inhibite invasion, increase cell death, suppress proliferation and reduce migration in the CD44+/CD24- and CD44+/CD24- rich MCF7 cell culture. [1]In vivo: Administering tunicamycin further increase protein expression levels of ER stress indicators and inflammatory cytokines, and resulted in more severe asthma phenotypes in OVALPS-OVA mice. [2]
Brand Name:
Vulcanchem
CAS No.:
11089-65-9
VCID:
VC0001771
InChI:
InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1
SMILES:
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Molecular Formula:
C₃₈H₆₂N₄O₆
Molecular Weight:
718.7 g/mol
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide
CAS No.: 11089-65-9
Inhibitors
VCID: VC0001771
Molecular Formula: C₃₈H₆₂N₄O₆
Molecular Weight: 718.7 g/mol
CAS No. | 11089-65-9 |
---|---|
Product Name | (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
Molecular Formula | C₃₈H₆₂N₄O₆ |
Molecular Weight | 718.7 g/mol |
IUPAC Name | (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
Standard InChI | InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
Standard InChIKey | MEYZYGMYMLNUHJ-DIRMKAHISA-N |
Isomeric SMILES | CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES | CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Canonical SMILES | CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Description | Tunicamycin is a mixture of homologous nucleoside antibiotics. An inhibitor of glycosylation. Tunicamycin Blocks the formation of N-glycosidic linkages by inhibiting the first step in glycoprotein synthesis.In vitro: Tunicamycin causes accumulation of unfolded proteins in cell endoplasmic reticulum (ER). Tunicamycin-induced ER stress suppresses CD44+/CD24- phenotype cell subpopulation. Tunicamycin inhibite invasion, increase cell death, suppress proliferation and reduce migration in the CD44+/CD24- and CD44+/CD24- rich MCF7 cell culture. [1]In vivo: Administering tunicamycin further increase protein expression levels of ER stress indicators and inflammatory cytokines, and resulted in more severe asthma phenotypes in OVALPS-OVA mice. [2] |
Synonyms | tunicamycin B2 |
Reference | [1]. Nami B et al. Tunicamycin-induced endoplasmic reticulum stress reduces in vitro subpopulation and invasion of CD44+/CD24- phenotype breast cancer stem cells. Exp Toxicol Pathol. 2016 Aug;68(7):419-26. [2]. Guo Q et al. Tunicamycin Aggravates Endoplasmic Reticulum Stress and Airway Inflammation via PERK-ATF4-CHOP Signaling in a Murine Model of Neutrophilic Asthma. J Asthma. 2016 Jul 6 |
PubChem Compound | 6433557 |
Last Modified | Nov 11 2021 |
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